N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-triethoxybenzamide

Description

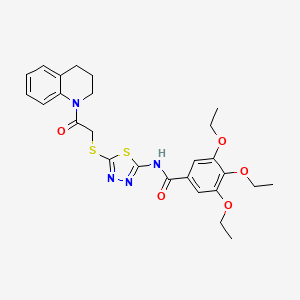

The compound N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-triethoxybenzamide is a structurally complex molecule featuring a 1,3,4-thiadiazole core linked to a 3,4-dihydroquinoline moiety and a triethoxybenzamide group. This hybrid structure combines pharmacophores known for diverse biological activities, including enzyme inhibition and anticancer properties. The triethoxybenzamide group may enhance solubility and bioavailability, while the thiadiazole-thioether linkage is critical for intermolecular interactions .

Properties

IUPAC Name |

N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N4O5S2/c1-4-33-20-14-18(15-21(34-5-2)23(20)35-6-3)24(32)27-25-28-29-26(37-25)36-16-22(31)30-13-9-11-17-10-7-8-12-19(17)30/h7-8,10,12,14-15H,4-6,9,11,13,16H2,1-3H3,(H,27,28,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZOGZTCIDGCQND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NN=C(S2)SCC(=O)N3CCCC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N4O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

542.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-triethoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes:

- A thiadiazole ring which is known for its diverse biological activities.

- A dihydroquinoline moiety that may enhance its interaction with biological targets.

- Multiple ethoxy groups which could influence solubility and bioavailability.

| Property | Value |

|---|---|

| Molecular Formula | C23H27N5OS |

| Molecular Weight | 421.55838 g/mol |

| CAS Number | [Not specified] |

| Key Functional Groups | Thiadiazole, Ethoxy |

Antitumor Activity

Research indicates that compounds containing the thiadiazole structure exhibit significant antitumor properties. For instance:

- Mechanisms of Action : Thiadiazole derivatives have been shown to inhibit RNA and DNA synthesis in cancer cells without affecting protein synthesis. This selective action can lead to reduced cell proliferation in various cancer cell lines such as HepG-2 and A-549 .

Antimicrobial Activity

The compound's potential antimicrobial properties are also noteworthy:

- In vitro Studies : Preliminary studies suggest that this compound exhibits activity against both Gram-positive and Gram-negative bacteria. The specific mechanisms may involve disruption of bacterial cell walls or inhibition of key metabolic pathways .

Enzyme Inhibition

The compound may serve as a probe for studying enzyme interactions:

- Enzyme Targets : It has been suggested that the compound could interact with various enzymes involved in metabolic pathways or disease processes. This interaction could lead to the development of new enzyme inhibitors based on its structure .

Study 1: Antitumor Efficacy

A study conducted on a series of thiadiazole derivatives demonstrated that certain modifications led to enhanced cytotoxicity against cancer cell lines. The study found that derivatives similar to our compound had IC50 values significantly lower than standard chemotherapeutics like Cisplatin .

Study 2: Antimicrobial Testing

In another investigation focusing on antimicrobial properties, derivatives of thiadiazoles were tested against various bacterial strains. The results indicated that compounds with similar structural features showed promising activity against Staphylococcus aureus and Escherichia coli, with MIC values lower than those of established antibiotics .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural homology with several classes of bioactive molecules:

1,3,4-Thiadiazole Derivatives with Piperidine/Quinoline Substituents

Compounds like N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide derivatives (7a-7l) () exhibit acetylcholinesterase (AChE) inhibitory activity. Key differences include:

- Bioactivity: Piperidine-containing analogs (e.g., 7a-7l) showed IC₅₀ values ranging from 0.8–12.4 μM against AChE, suggesting the target compound’s quinoline substituent could modulate potency .

Thiazole-Based Anticancer Agents

N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazoles () demonstrated anticancer activity in NCI screening. Comparisons highlight:

- Core Heterocycle : The 1,3,4-thiadiazole in the target compound vs. thiazole in derivatives. Thiadiazoles often exhibit stronger electron-withdrawing effects, influencing redox properties and DNA interaction.

- Morpholine vs. Triethoxybenzamide : Morpholine in compounds improved solubility, while the triethoxybenzamide in the target compound may offer enhanced metabolic stability .

Thiadiazole-Benzamide Hybrids

CAS 868973-08-4 () shares a benzamide-thiadiazole backbone but substitutes the quinoline group with a dihydrobenzo[d][1,4]dioxin moiety. Key distinctions:

- Molecular Weight : CAS 868973-08-4 (442.5 g/mol) is lighter than the target compound (estimated >500 g/mol), which may affect pharmacokinetics .

Q & A

Q. What are the optimal synthetic routes for this compound, considering solvent and catalyst selection?

The synthesis involves multi-step reactions, including cyclization and substitution. Key steps include:

- Thiadiazole core formation : Use ethanol as a solvent and concentrated sulfuric acid for cyclization (yield: 97.4%) .

- Substituent introduction : React intermediates with acetylated derivatives (e.g., acetylacetone) in ethanol under reflux, followed by recrystallization for purity .

- Purification : Employ column chromatography or recrystallization from ethanol/water mixtures to isolate crystalline products .

Q. Which spectroscopic techniques reliably confirm structural integrity?

A combination of methods is critical:

- IR spectroscopy : Identify carbonyl (C=O, ~1650–1700 cm⁻¹) and thioether (C-S, ~600–700 cm⁻¹) groups .

- NMR : Use ¹H and ¹³C NMR to verify substituent positions (e.g., triethoxybenzamide protons at δ 3.8–4.2 ppm) .

- X-ray diffraction : Resolve crystallographic parameters for the thiadiazole-dihydroquinoline hybrid structure .

Q. How can researchers evaluate the compound’s anticancer potential?

Methodologies include:

- In vitro assays : Measure IC₅₀ values against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays .

- Apoptosis studies : Perform flow cytometry with Annexin V/PI staining to assess pro-apoptotic effects .

- Cell cycle analysis : Use propidium iodide staining to identify G1/S or G2/M arrest .

Q. How are contradictions in reaction yields or intermediate isolation resolved?

Discrepancies arise from varying reaction conditions:

- Intermediate stability : Isolate co-crystals of intermediates (e.g., 4.1 and 4.1a) via X-ray analysis to confirm structures .

- Yield optimization : Adjust sulfuric acid concentration (e.g., 98% vs. 95%) and reaction time (24–48 hours) to improve reproducibility .

Q. What factors influence stability and solubility in experimental settings?

- Solubility : Use DMSO for in vitro studies (solubility >10 mM) and ethanol/water mixtures for crystallization .

- Stability : Store at 2–8°C in inert atmospheres to prevent thioether oxidation .

Advanced Research Questions

Q. How does molecular docking elucidate interactions with biological targets?

- Target selection : Prioritize kinases (e.g., EGFR, VEGFR) based on structural analogs’ activity .

- Docking workflow : Use AutoDock Vina to simulate binding poses, focusing on hydrogen bonds between the triethoxybenzamide group and catalytic residues .

- Validation : Compare docking scores (e.g., ΔG = −9.2 kcal/mol) with experimental IC₅₀ values .

Q. What reaction mechanisms explain cyclization steps in thiadiazole synthesis?

- Cyclocondensation : Acid-catalyzed (H₂SO₄) formation of the thiadiazole ring from thiourea derivatives via intramolecular nucleophilic attack .

- Intermediate trapping : Identify transient species (e.g., thiosemicarbazides) using TLC and in situ IR monitoring .

Q. How are regioselectivity challenges addressed during substituent introduction?

- Electronic effects : Electron-withdrawing groups (e.g., nitro) direct substitution to the 5-position of the thiadiazole ring .

- Steric control : Use bulky reagents (e.g., 4-chlorobenzyl chloride) to favor mono-substitution .

Q. What strategies ensure scalable synthesis without compromising yield/purity?

- Continuous flow chemistry : Optimize residence time (e.g., 30 minutes) and temperature (70–80°C) for high-throughput production .

- Green solvents : Replace ethanol with cyclopentyl methyl ether (CPME) to enhance recyclability .

Q. What insights do analogous derivatives provide for structure-activity relationships (SAR)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.